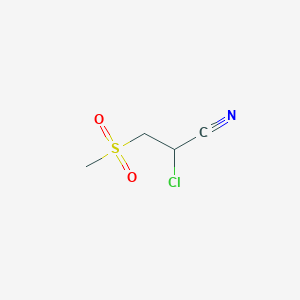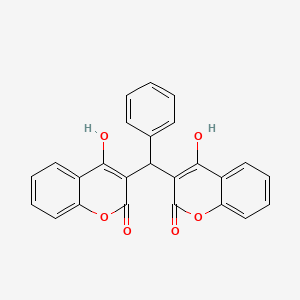
2-Chloro-3-methanesulfonylpropanenitrile
Übersicht
Beschreibung
2-Chloro-3-methanesulfonylpropanenitrile is a chemical compound with the CAS Number: 1854-80-4 . Its molecular weight is 167.62 and its molecular formula is C4H6ClNO2S . The IUPAC name for this compound is 2-chloro-3-(methylsulfonyl)propanenitrile .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methanesulfonylpropanenitrile consists of 15 atoms . These include 6 Hydrogen atoms, 4 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom .Wissenschaftliche Forschungsanwendungen
Asymmetric Radical Reactions
2-Chloro-3-methanesulfonylpropanenitrile has been utilized in the context of asymmetric radical reactions, particularly in the coordination sphere involving the asymmetric addition of sulfonyl chloride. For instance, in the study by Kameyama and Kamigata (1989), the asymmetric addition of methane- and p-toluenesulfonyl chloride to 1-phenylpropene catalyzed by Ru2Cl4[(−)-diop]3 afforded optically active adducts, showcasing the potential of 2-Chloro-3-methanesulfonylpropanenitrile in facilitating asymmetric synthesis with significant enantioselectivity Kameyama & Kamigata, 1989.
Regioselective Ring Opening
The compound's utility extends to the highly regioselective ring opening of 2,3-epoxy alcohol methanesulfonates, as demonstrated by Gao et al. (1991). Their research highlighted the compound's role in generating 3-chloro- and 3-bromo-1,2-diol 1-methanesulfonates from 2,3-epoxy-1-ol methanesulfonates, emphasizing its efficiency and selectivity in ring-opening reactions Gao et al., 1991.
Synthesis of Coenzyme M Analogues
In biochemistry, 2-Chloro-3-methanesulfonylpropanenitrile has been explored for synthesizing coenzyme M analogues and investigating their activity within specific biochemical pathways. Gunsalus et al. (1978) synthesized a range of analogues to study their substrates for methyl-coenzyme M reductase, an enzyme system in Methanobacterium thermoautotrophicum. This research underscores the compound's significance in probing biochemical processes Gunsalus et al., 1978.
Structural and Biological Studies
Galván et al. (2018) focused on the structural and vibrational properties and biological activity of 2-chloroethyl(methylsulfonyl)methanesulfonate, closely related to 2-Chloro-3-methanesulfonylpropanenitrile. Their study involved X-ray diffraction, DFT method analyses, and biological activity investigations, highlighting the compound's multifaceted utility in both chemical characterization and potential biological applications Galván et al., 2018.
Novel Synthetic Applications
Further, the molecule has been instrumental in novel synthetic applications, such as the one-pot synthesis of 2-substituted benzoxazoles directly from carboxylic acids, showcasing its role in facilitating complex organic transformations. Kumar et al. (2008) demonstrated its efficacy as a catalyst in these reactions, providing a versatile methodology for synthesizing benzoxazoles Kumar et al., 2008.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-3-methylsulfonylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2S/c1-9(7,8)3-4(5)2-6/h4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIRIWUPKFAIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606117 | |
| Record name | 2-Chloro-3-(methanesulfonyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methanesulfonylpropanenitrile | |
CAS RN |
1854-80-4 | |
| Record name | 2-Chloro-3-(methanesulfonyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid](/img/structure/B3048817.png)




![2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid](/img/structure/B3048824.png)






